molecular formula C14H16N4OS B2548001 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide CAS No. 1790197-16-8

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Katalognummer: B2548001
CAS-Nummer: 1790197-16-8
Molekulargewicht: 288.37
InChI-Schlüssel: QZDJASXQUQNMJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, designed around two privileged pharmacophores. The molecule incorporates a nicotinamide moiety, a form of vitamin B3 that serves as a essential precursor to the cofactors NAD+ and NADP+, which are central to cellular energy metabolism, DNA repair, and regulation of transcription processes . This structure is hybridized with a thiazole ring, a five-membered heterocycle renowned for its widespread presence in biologically active molecules and over 18 FDA-approved drugs . The thiazole scaffold is recognized for its versatile interactions with biological targets, contributing to activities including anticancer, antimicrobial, and anti-convulsant effects in various experimental models. The specific molecular architecture of this compound, which links these two fragments via a pyrrolidine-methyl bridge, suggests potential as a novel chemical probe. Researchers can leverage this compound to investigate its potential interactions with enzyme systems such as nicotinamide N-methyltransferase (NNMT) or other NAD+-dependent pathways . Its core structure also indicates potential for targeting various kinases or receptors where thiazole derivatives are known to show potent activity, serving as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This chemical is intended for use in non-clinical research applications, including but not limited to, high-throughput screening, enzymatic and cellular assays, and as a building block in the synthesis of more complex chemical entities for pharmaceutical discovery.

Eigenschaften

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(11-3-1-5-15-9-11)17-10-12-4-2-7-18(12)14-16-6-8-20-14/h1,3,5-6,8-9,12H,2,4,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDJASXQUQNMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Receptor Target Identification of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Deorphanizing a Novel Bioactive Compound

The identification of a small molecule's molecular target is a pivotal step in drug discovery and chemical biology, transforming a compound with an interesting phenotype into a tool for understanding biological pathways and a lead for therapeutic development.[1][2] This guide provides a comprehensive framework for the target deconvolution of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide, a novel chemical entity. While literature on this specific molecule is not publicly available, its structure, incorporating a thiazole ring, a pyrrolidine scaffold, and a nicotinamide moiety, suggests potential interactions with a range of biological targets. Derivatives containing these individual motifs have shown diverse biological activities, including anticancer and antimicrobial effects.[3][4][5][6]

The nicotinamide component, in particular, raises a hypothesis that this compound may interact with nicotinic acetylcholine receptors (nAChRs) or other proteins involved in nicotinamide metabolism.[7][8] This document outlines a logical, multi-pronged strategy, grounded in established methodologies, to identify and validate the specific cellular binding partners of this compound. We will proceed from broad, unbiased screening to specific, high-confidence validation, emphasizing the causality behind each experimental choice.

Part 1: The Core Strategy - A Multi-Faceted Approach to Target Discovery

Identifying the molecular target of a novel compound requires a systematic and multi-disciplinary approach. No single method is foolproof; therefore, we advocate for the integration of direct biochemical methods with computational and genetic approaches to build a robust case for a specific target.[1][9][10] The overall workflow is designed to first generate a list of potential binding partners and then rigorously validate these candidates.

G cluster_0 Phase 1: Hypothesis Generation & Discovery cluster_1 Phase 2: Hit Validation & Mechanism of Action Compound Compound Probe_Synthesis Probe Synthesis Compound->Probe_Synthesis Chemical Modification Computational_Screening Computational Screening (e.g., Molecular Docking) Compound->Computational_Screening 3D Structure Affinity_Chemoproteomics Affinity-Based Chemoproteomics Probe_Synthesis->Affinity_Chemoproteomics Immobilized 'Bait' Candidate_List List of Candidate Proteins Affinity_Chemoproteomics->Candidate_List Computational_Screening->Candidate_List Direct_Binding Direct Binding Assays (SPR, ITC) Candidate_List->Direct_Binding Functional_Assay Functional Assays (e.g., Electrophysiology) Candidate_List->Functional_Assay Validated_Target Validated Target Direct_Binding->Validated_Target Cellular_Engagement Cellular Target Engagement (CETSA) Functional_Assay->Cellular_Engagement Functional_Assay->Validated_Target

Figure 1: Overall workflow for target identification and validation.

Part 2: Unbiased Target Discovery via Affinity-Based Chemoproteomics

The cornerstone of modern target deconvolution is chemoproteomics, which utilizes a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell or tissue lysate.[11][12][13] The most robust and widely used of these techniques is affinity chromatography coupled with mass spectrometry.[14][15][16]

Probe Synthesis: Creating the 'Bait'

The initial and most critical step is the synthesis of an affinity probe. This involves covalently attaching a linker arm to the parent compound, which can then be immobilized on a solid support (e.g., sepharose beads).

Causality Behind Probe Design:

  • Point of Attachment: The linker must be attached to a position on the molecule that is not critical for its interaction with the target protein. A preliminary Structure-Activity Relationship (SAR) study with a few simple analogs can help identify these non-essential positions. For N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide, potential attachment points could be the pyrrolidine nitrogen (if the thiazole is not essential for binding) or a less critical position on the nicotinamide ring.

  • Linker Type and Length: The linker should be sufficiently long and hydrophilic to minimize steric hindrance and non-specific binding of proteins to the matrix.[14] A polyethylene glycol (PEG) linker is a common and effective choice.

Experimental Protocol: Affinity Chromatography

This method aims to "fish" for target proteins from a proteome.[15]

  • Immobilization: The synthesized probe is covalently coupled to a solid support matrix (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a lysate from a relevant cell line or tissue that exhibits a phenotypic response to the compound. Ensure the lysis buffer contains protease inhibitors and is compatible with downstream mass spectrometry.

  • Incubation: The cell lysate is incubated with the compound-immobilized beads. The target protein will specifically bind to the immobilized ligand.

  • Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins. This is a critical step to reduce false positives.

  • Elution: The specifically bound proteins are eluted from the beads. This can be achieved by:

    • Competitive Elution: Using a high concentration of the free, unmodified parent compound. This is the most specific method, as only proteins that bind to the compound will be displaced.

    • Changing pH or ionic strength.

    • Using a denaturing agent like SDS (for subsequent SDS-PAGE analysis).

  • Protein Identification: The eluted proteins are identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Start Cell Lysate Incubation Incubation (Binding of Target Protein) Start->Incubation Beads Immobilized Compound on Beads Beads->Incubation Wash Wash Steps (Remove Non-specific Proteins) Incubation->Wash Elution Competitive Elution (with Free Compound) Wash->Elution Analysis LC-MS/MS Protein ID Elution->Analysis G cluster_0 nAChR Functional Modulation Agonist Acetylcholine (Agonist) Receptor nAChR Agonist->Receptor Binds & Activates Compound Test Compound Compound->Receptor Binds & Modulates (Inhibits/Enhances) Ion_Flow Ion Influx (e.g., Na+, Ca2+) Receptor->Ion_Flow Opens Channel Depolarization Membrane Depolarization Ion_Flow->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Sources

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide binding affinity and thermodynamics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity and Thermodynamics of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Abstract

The characterization of molecular interactions is a cornerstone of modern drug discovery and development. Understanding the binding affinity and thermodynamic profile of a compound for its biological target is paramount for lead optimization and rational drug design. This guide provides a comprehensive technical overview of the methodologies used to elucidate the binding characteristics of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide, a novel compound with therapeutic potential. Drawing from established principles of biophysical chemistry, we will explore the application of Surface Plasmon Resonance (SPR) for determining binding kinetics and affinity, and Isothermal Titration Calorimetry (ITC) for a complete thermodynamic characterization. This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful techniques to their own discovery pipelines.

Introduction: The Significance of Binding Energetics in Drug Discovery

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is a heterocyclic compound featuring a thiazole, a pyrrolidine, and a nicotinamide moiety. Structural analogs incorporating these scaffolds have shown activity against a range of biological targets, including kinases and metalloenzymes.[1][2][3] For the purpose of this guide, we will hypothesize that N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is an inhibitor of a therapeutically relevant protein kinase (henceforth referred to as "Target Kinase").

The journey of a drug candidate from a preliminary "hit" to a viable clinical candidate is a multi-parameter optimization problem. Among the most critical parameters are the compound's affinity for its target and the thermodynamic forces driving this interaction.

  • Binding Affinity (KD): The dissociation constant (KD) is a measure of the strength of the interaction between the ligand and its target. A lower KD value signifies a higher affinity. This parameter is crucial for determining the potential potency of a drug.

  • Thermodynamics (ΔG, ΔH, ΔS): The Gibbs free energy of binding (ΔG) is related to the binding affinity and indicates the spontaneity of the interaction. The change in enthalpy (ΔH) reflects the heat released or absorbed upon binding, arising from the formation and breaking of bonds. The change in entropy (ΔS) represents the change in the system's disorder, often influenced by conformational changes and the displacement of water molecules.[4][5] A complete thermodynamic signature provides deep insights into the nature of the binding event, guiding medicinal chemists in optimizing non-covalent interactions to improve potency and selectivity.[6]

This guide will provide detailed protocols for two gold-standard techniques to measure these parameters: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Determination of Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It is a powerful tool for determining the kinetics of binding (the association rate constant, ka, and the dissociation rate constant, kd) and the equilibrium dissociation constant (KD).[9][10]

The Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[7] In a typical experiment, the "ligand" (e.g., Target Kinase) is immobilized on the sensor chip surface, and the "analyte" (N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide) is flowed across the surface in a solution.[8] When the analyte binds to the immobilized ligand, the accumulation of mass at the surface causes a change in the refractive index, which is detected as a change in the SPR signal, measured in response units (RU).

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Run cluster_analysis Phase 3: Data Analysis P1 Immobilize Target Kinase on Sensor Chip P2 Prepare Serial Dilutions of Compound P3 Prepare Running Buffer R1 Equilibrate Baseline with Running Buffer P3->R1 Start Experiment R2 Inject Compound (Association) R1->R2 R3 Flow Running Buffer (Dissociation) R2->R3 R4 Regenerate Sensor Surface R3->R4 A1 Reference and Blank Subtraction R3->A1 Collect Data R4->R1 Next Concentration Cycle A2 Fit Sensorgrams to a Binding Model A1->A2 A3 Determine ka, kd, and KD A2->A3

Caption: Workflow for SPR-based binding analysis.

Detailed SPR Protocol

Materials:

  • SPR instrument (e.g., Biacore 8K)[8]

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Target Kinase (high purity)

  • N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide (high purity)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of Target Kinase:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. This creates reactive esters on the carboxymethylated dextran surface.

    • Inject the Target Kinase (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface. The primary amines on the kinase will covalently couple to the surface. The low pH of the buffer is used to pre-concentrate the positively charged protein on the negatively charged sensor surface.

    • Inject ethanolamine to deactivate any remaining reactive esters. This prevents non-specific binding in subsequent steps.

  • Binding Analysis:

    • Prepare a series of dilutions of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide in the running buffer. A typical concentration range for a small molecule might be from 10 nM to 10 µM. It is crucial to include a blank (running buffer only) for double-referencing.

    • Equilibrate the system by flowing the running buffer over the sensor surface until a stable baseline is achieved.

    • Inject the lowest concentration of the compound for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch back to flowing the running buffer for a defined period (e.g., 300 seconds) to monitor the dissociation phase.

    • Inject the regeneration solution to remove any remaining bound compound and prepare the surface for the next cycle. The choice of regeneration solution must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

    • Repeat steps 3-5 for each concentration of the compound, typically in increasing order.

  • Data Analysis:

    • Subtract the signal from the reference surface (a flow cell without immobilized kinase) and the blank injections from the raw data. This corrects for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical SPR Data Summary
ParameterValueUnit
Association Rate (ka)1.5 x 105M-1s-1
Dissociation Rate (kd)3.0 x 10-3s-1
Dissociation Constant (KD) 20 nM

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[11][12] This allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[6][12]

The Principle of ITC

An ITC instrument consists of a reference cell and a sample cell.[11][12] The sample cell contains one of the binding partners (e.g., Target Kinase), while a syringe contains the other binding partner (the compound). The instrument maintains both cells at a constant temperature.[13] Small aliquots of the compound are titrated into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[11]

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: ITC Run cluster_analysis Phase 3: Data Analysis P1 Prepare Target Kinase in Dialysis Buffer P2 Prepare Compound in Final Dialysate P3 Degas Both Samples R1 Load Kinase into Sample Cell, Compound into Syringe P3->R1 Start Experiment R2 Equilibrate to Desired Temperature R1->R2 R3 Perform Series of Injections R2->R3 A1 Integrate Heat Pulses R3->A1 Collect Data A2 Plot Heat per Mole vs. Molar Ratio A1->A2 A3 Fit Data to a Binding Model A2->A3 A4 Determine KD, n, ΔH, and ΔS A3->A4

Caption: Workflow for ITC-based thermodynamic analysis.

Detailed ITC Protocol

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)[14]

  • Recombinant Target Kinase (high purity, >95%)

  • N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide (high purity, >98%)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation (Critical Step):

    • Dialyze the Target Kinase extensively against the chosen buffer. This ensures that the buffer in which the protein is dissolved is identical to the buffer used for the compound.

    • Dissolve the compound in the final dialysis buffer (the dialysate). Buffer mismatches are a common source of large heats of dilution, which can obscure the true binding signal.[12]

    • Accurately determine the concentrations of both the protein and the compound. Errors in concentration directly impact the calculated stoichiometry and binding affinity.[12]

    • Degas both solutions immediately before the experiment to prevent air bubbles from forming in the cell or syringe, which can cause artifacts in the data.

  • ITC Experiment:

    • Load the Target Kinase (e.g., 10-20 µM) into the sample cell and the compound (e.g., 100-200 µM) into the injection syringe. The concentration of the compound in the syringe should ideally be 10-20 times that of the protein in the cell for a 1:1 interaction.[14]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them (e.g., 150 seconds) to allow the signal to return to baseline.

    • It is highly recommended to perform a control experiment by injecting the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • The raw data (a series of heat spikes corresponding to each injection) is integrated to determine the heat change per injection.

    • The heat of dilution, from the control experiment, is subtracted from the binding data.

    • The corrected heat per mole of injectant is plotted against the molar ratio of the compound to the protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites model). The fitting process yields the stoichiometry (n), the binding affinity (KA, where KD = 1/KA), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the following equations:

      • ΔG = -RT * ln(KA)

      • ΔG = ΔH - TΔS (where T is the absolute temperature in Kelvin)

Hypothetical Thermodynamic Data Summary
ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (KD)25nM
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (TΔS) 2.0 kcal/mol
Gibbs Free Energy (ΔG) -10.5 kcal/mol

Synthesizing the Data: A Complete Picture of the Binding Interaction

The data from SPR and ITC provide a comprehensive and complementary view of the interaction between N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide and its hypothetical Target Kinase.

  • Affinity: Both techniques provide a measure of the binding affinity (KD), and the values should be in good agreement. In our hypothetical example, the KD values of 20 nM (SPR) and 25 nM (ITC) are consistent and indicate a high-affinity interaction.

  • Kinetics: SPR provides the kinetic parameters (ka and kd), which describe how quickly the complex forms and dissociates. This is crucial for understanding the residence time of the drug on its target, a parameter that can be more predictive of in vivo efficacy than KD alone.

  • Thermodynamic Drivers: ITC reveals the thermodynamic forces driving the binding. In our example:

    • The negative ΔH (-8.5 kcal/mol) indicates that the binding is enthalpically driven. This suggests that favorable hydrogen bonds and/or van der Waals interactions are formed upon binding.[4]

    • The positive TΔS (2.0 kcal/mol) indicates that the binding is also entropically favorable. This is often attributed to the release of ordered water molecules from the binding site into the bulk solvent, a phenomenon known as the hydrophobic effect.[5]

This thermodynamic signature—strong enthalpic favorability and some entropic contribution—is often characteristic of potent and specific ligand-protein interactions. This information can guide further medicinal chemistry efforts to, for example, introduce new hydrogen bond donors or acceptors to further improve the enthalpic contribution to binding.

Conclusion

The rigorous characterization of a compound's binding affinity and thermodynamics is an indispensable part of modern drug discovery. By employing techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can gain a deep understanding of the molecular interactions that govern a drug's potency and specificity. This guide has provided a detailed framework for applying these techniques to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide, outlining the experimental protocols and the interpretation of the resulting data. The insights gained from such studies are critical for making informed decisions in the complex, iterative process of developing novel therapeutics.

References

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. [Link]

  • Binding Affinity and Kinetics by SPR. Aragen Bioscience. [Link]

  • Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]

  • Thermodynamic analysis of protein-ligand binding interactions in complex biological mixtures using the stability of proteins from rates of oxidation. PubMed. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Thermodynamics in binding assays. CureFFI.org. [Link]

  • Chapter 2: Thermodynamics of Ligand Binding. Royal Society of Chemistry. [Link]

  • Isothermal titration calorimetry. CureFFI.org. [Link]

  • Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. InTechOpen. [Link]

  • Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Semantic Scholar. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. [Link]

  • Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. PubMed. [Link]

  • Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro. PMC. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Elucidation of a Novel Heterocyclic Scaffold

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is a complex heterocyclic molecule of interest in drug discovery and development, integrating three key pharmacophores: a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety. The unique arrangement and connectivity of these rings present a significant challenge for unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete and unequivocal assignment of the constitution and stereochemistry of such novel chemical entities.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural verification and characterization of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide. The protocols and data interpretation strategies outlined herein are designed to ensure scientific integrity and provide a self-validating system for structural confirmation. While experimental data for the title compound is not publicly available, this guide will utilize data from closely related structural analogs to predict and interpret the expected NMR spectra, a common practice in the analysis of novel compounds.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The following diagram illustrates the molecular structure and the atom numbering system that will be used throughout this guide.

Caption: Molecular structure and numbering of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound based on data from analogous structures. These predictions serve as a guide for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J, Hz)Notes
H2~8.90s-Deshielded proton on the nicotinamide ring.
H4~8.10d~8.0Coupled to H5.
H5~7.45dd~8.0, 5.0Coupled to H4 and H6.
H6~8.65d~5.0Coupled to H5.
NH (Amide)~8.50t~5.5Coupling to the methylene bridge protons (H9).
H9a, H9b~3.60-3.80m-Methylene bridge protons, likely diastereotopic.
H11~4.20m-Pyrrolidine proton at the chiral center.
H12a, H12b~1.90-2.10m-Pyrrolidine methylene protons.
H13a, H13b~1.80-2.00m-Pyrrolidine methylene protons.
H14a, H14b~3.40-3.60m-Pyrrolidine methylene protons adjacent to N10.
H17~7.20d~3.5Thiazole proton.
H18~6.80d~3.5Thiazole proton.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)Notes
C2~152.0Nicotinamide ring.
C3~134.0Nicotinamide ring.
C4~123.5Nicotinamide ring.
C5~135.0Nicotinamide ring.
C6~148.0Nicotinamide ring.
C8 (C=O)~166.0Amide carbonyl.
C9~45.0Methylene bridge.
C11~60.0Pyrrolidine chiral center.
C12~28.0Pyrrolidine ring.
C13~23.0Pyrrolidine ring.
C14~48.0Pyrrolidine ring adjacent to N10.
C16~168.0Thiazole ring, attached to pyrrolidine nitrogen.
C17~142.0Thiazole ring.
C18~108.0Thiazole ring.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.

Protocol 1.1: Standard Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

The following protocols are based on a standard 400 or 500 MHz NMR spectrometer.

Protocol 2.1: ¹H NMR Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Protocol 2.2: ¹³C{¹H} NMR Acquisition

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Protocol 2.3: 2D COSY Acquisition

  • Purpose: Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Scans: 2-4 scans per increment.

  • Data Processing: Apply a 2D Fourier transform and symmetrize the spectrum.

Protocol 2.4: 2D HSQC Acquisition

  • Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).

    • Spectral Width: ¹H dimension as in the ¹H spectrum; ¹³C dimension as in the ¹³C spectrum.

    • Number of Scans: 4-8 scans per increment.

  • Data Processing: Process the 2D data to generate the correlation plot.

Data Interpretation and Structural Elucidation

The following workflow outlines the logical process for assigning the NMR spectra of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide.

NMR_Workflow A Acquire 1D ¹H and ¹³C NMR C Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicities A->C D Analyze ¹³C NMR: - Number of signals - Chemical Shifts A->D B Acquire 2D COSY and HSQC E Analyze HSQC: - Correlate ¹H and ¹³C signals B->E F Analyze COSY: - Identify ¹H-¹H coupling networks B->F G Assign Nicotinamide Moiety C->G H Assign Thiazole Moiety C->H I Assign Pyrrolidine Moiety and Methylene Bridge E->I F->G F->H F->I J Final Structure Verification G->J H->J I->J

Caption: Workflow for NMR-based structural elucidation.

Step 1: Analysis of the Nicotinamide Moiety
  • The ¹H NMR spectrum is expected to show four signals in the aromatic region (7.0-9.0 ppm) corresponding to the nicotinamide protons.

  • The most deshielded proton will be H2, appearing as a singlet.

  • The COSY spectrum will show correlations between H4/H5 and H5/H6, establishing their connectivity.

  • The HSQC spectrum will correlate these protons to their directly attached carbons (C4, C5, and C6).

Step 2: Analysis of the Thiazole Moiety
  • The thiazole ring should exhibit two doublets in the ¹H NMR spectrum, H17 and H18, with a small coupling constant characteristic of thiazole protons (~3.5 Hz).

  • The COSY spectrum will show a cross-peak between these two protons.

  • The HSQC spectrum will link these protons to their respective carbons, C17 and C18.

Step 3: Analysis of the Pyrrolidine Ring and Methylene Bridge
  • The pyrrolidine ring protons will appear in the aliphatic region of the ¹H NMR spectrum, likely between 1.8 and 4.3 ppm.

  • The COSY spectrum will be crucial for tracing the connectivity within the pyrrolidine ring, starting from a well-resolved proton, such as H11.

  • The methylene protons of the pyrrolidine ring (H12, H13, H14) and the methylene bridge (H9) are expected to be diastereotopic, leading to complex multiplets.

  • The HSQC spectrum will allow for the assignment of the corresponding carbon signals (C9, C11, C12, C13, and C14).

  • The amide proton (NH) should show a COSY correlation to the methylene bridge protons (H9).

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. The use of predicted chemical shifts based on analogous structures provides a valuable framework for the initial assignment and subsequent verification of the experimental data.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430. [Link]

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Luu, Q. S., et al. (2023). Electronic Supplementary Information: SABRE Hyperpolarization of Nicotinamide Derivatives and their Molecular Dynamics Properties. Royal Society of Chemistry. [Link]

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  • ResearchGate. (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6. Retrieved from [Link]

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Application Notes and Protocols for Oral Formulation of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

Authored by a Senior Application Scientist

Foreword: Navigating the Formulation Challenges of a Novel API

The successful oral delivery of a new chemical entity is a cornerstone of modern pharmaceutical development. This document provides a comprehensive guide to the formulation strategies for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide, a novel active pharmaceutical ingredient (API). While specific physicochemical data for this compound is not yet publicly available, its structure, comprising a nicotinamide moiety, a pyrrolidine ring, and a thiazole group, allows for informed predictions of its potential delivery challenges and the formulation techniques best suited to overcome them. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to advance this promising molecule towards clinical reality.

Postulated Physicochemical Profile and Oral Delivery Hurdles

A thorough understanding of an API's physicochemical properties is paramount to designing a successful oral dosage form. Based on its constituent chemical moieties, we can infer a likely profile for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide and the associated challenges for oral bioavailability.

Structural Analysis and Predicted Properties
  • Nicotinamide Moiety: Nicotinamide itself exhibits good aqueous solubility.[1][2][3][4] However, its presence in a larger molecule does not guarantee overall high solubility.

  • Thiazole and Pyrrolidine Rings: The inclusion of the thiazole and pyrrolidine rings, common scaffolds in many pharmaceuticals, increases the molecular weight and likely the lipophilicity of the compound.[5][6] This can lead to reduced aqueous solubility.

  • Overall Structure: The combined structure suggests that N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.

Table 1: Postulated Physicochemical Properties and Oral Delivery Challenges

PropertyPredicted CharacteristicImplication for Oral Delivery
Aqueous Solubility Low to ModerateDissolution rate-limited absorption, poor bioavailability.
LogP Moderate to HighPotential for good membrane permeability but also high first-pass metabolism.
Molecular Weight ModerateMay influence permeability and diffusion across the intestinal membrane.
Melting Point Likely Crystalline SolidEnergy required for dissolution from the solid state can be a barrier.
Chemical Stability pH-dependentPotential for degradation in the acidic environment of the stomach.
The Rationale for Enabling Formulation Technologies

Given the anticipated challenges of low solubility and potential for first-pass metabolism, advanced formulation strategies are essential to enhance the oral bioavailability of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide. The following sections will detail the application of three key technologies: Self-Emulsifying Drug Delivery Systems (SEDDS), Hot-Melt Extrusion (HME) for the creation of amorphous solid dispersions, and Nanosuspensions.

Formulation Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] This pre-dissolved state of the API can bypass the dissolution step, a major rate-limiting factor for poorly soluble drugs.

Causality of SEDDS in Enhancing Bioavailability
  • Enhanced Solubilization: The lipidic nature of the formulation maintains the drug in a solubilized state in the GI tract.

  • Increased Surface Area: The formation of fine emulsion droplets significantly increases the surface area for drug absorption.

  • Bypass of First-Pass Metabolism: The lymphatic transport of lipophilic drugs can partially bypass the hepatic first-pass metabolism.

Protocol for SEDDS Formulation Development

2.2.1. Excipient Screening

  • Solubility Studies: Determine the solubility of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Procedure: Add an excess amount of the API to a known volume of the excipient. Shake the mixture for 48 hours at 37°C. Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.

2.2.2. Construction of Pseudo-Ternary Phase Diagrams

  • Objective: To identify the self-emulsifying regions and select the optimal concentrations of oil, surfactant, and co-surfactant.

  • Procedure:

    • Prepare mixtures of surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS ratio, mix with the selected oil at various weight ratios (from 9:1 to 1:9).

    • Titrate each mixture with water dropwise, under gentle agitation, and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to delineate the self-emulsification region.

2.2.3. Preparation of the Liquid SEDDS Pre-concentrate

  • Accurately weigh the selected oil, surfactant, and co-surfactant based on the optimal ratio determined from the phase diagram.

  • Add the calculated amount of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide to the mixture.

  • Gently heat (if necessary) and stir until a clear, homogenous solution is obtained.[9]

2.2.4. Characterization of the SEDDS Formulation

  • Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Self-Emulsification Time: Add a known amount of the SEDDS pre-concentrate to a stirred aqueous medium and record the time taken for complete emulsification.[7]

  • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Formulation Strategy 2: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions

HME is a process where a drug and a polymer are mixed and melted at a temperature above the polymer's glass transition temperature, forcing the mixture through a die to form an extrudate.[10][11][12][13][14] This process can convert a crystalline drug into an amorphous solid dispersion, thereby increasing its solubility and dissolution rate.

The Rationale Behind HME for Solubility Enhancement
  • Amorphous State: The amorphous form of a drug has a higher free energy and thus greater apparent solubility and faster dissolution compared to its crystalline counterpart.

  • Molecular Dispersion: The drug is molecularly dispersed within the polymer matrix, preventing re-crystallization and maintaining the supersaturated state in the GI tract.

Protocol for HME Formulation Development

3.2.1. Polymer and Plasticizer Screening

  • Miscibility and Stability: Assess the miscibility of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide with various pharmaceutical-grade polymers (e.g., Soluplus®, Kollidon® VA 64, Eudragit® grades) and plasticizers (e.g., triethyl citrate, polyethylene glycol) using techniques like differential scanning calorimetry (DSC).

  • Thermal Stability: Determine the thermal stability of the API and selected excipients using thermogravimetric analysis (TGA) to ensure they can withstand the HME processing temperatures.

3.2.2. Hot-Melt Extrusion Process

  • Blending: Physically mix the API, polymer, and any other excipients in the desired ratio.

  • Extrusion:

    • Feed the blend into a pharmaceutical-grade twin-screw extruder.

    • Set the temperature profile of the extruder barrel zones based on the thermal properties of the components.

    • Control the screw speed and feed rate to ensure proper mixing and residence time.[14]

  • Downstream Processing: The extrudate can be pelletized, milled into a powder, or directly shaped into tablets.

3.2.3. Characterization of the Amorphous Solid Dispersion

  • Solid-State Characterization: Use DSC and X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug within the extrudate.

  • In Vitro Dissolution: Perform dissolution testing in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to demonstrate the enhanced dissolution rate compared to the crystalline API.[15]

Formulation Strategy 3: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[16][17] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a higher dissolution velocity.

Why Nanosizing Improves Oral Delivery
  • Increased Dissolution Velocity: As described by the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.

  • Increased Saturation Solubility: The Kelvin equation suggests that reducing particle size can increase the saturation solubility of a drug.

  • Mucoadhesion: Nanoparticles can adhere to the intestinal mucosa, increasing the residence time and improving absorption.

Protocol for Nanosuspension Preparation

4.2.1. Stabilizer Screening

  • Selection: Choose suitable stabilizers (e.g., Poloxamer 188, hydroxypropyl methylcellulose, sodium lauryl sulfate) to prevent particle aggregation.

  • Evaluation: Prepare preliminary formulations with different stabilizers and assess their ability to produce and maintain a stable nanosuspension.

4.2.2. Nanosuspension Production

  • Top-Down Methods (e.g., Wet Milling):

    • Disperse the coarse drug powder in an aqueous solution of the stabilizer.

    • Mill the dispersion in a media mill containing small grinding beads until the desired particle size is achieved.[18]

  • Bottom-Up Methods (e.g., Precipitation):

    • Dissolve the API in a suitable organic solvent.

    • Inject this solution into an anti-solvent (typically water containing the stabilizer) under high shear to precipitate the drug as nanoparticles.[19]

4.2.3. Characterization of the Nanosuspension

  • Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential using DLS. Zeta potential is an indicator of the stability of the colloidal dispersion.

  • Crystallinity: Analyze the solid state of the nanoparticles using DSC and XRPD to ensure the drug has not undergone any polymorphic changes.

  • In Vitro Dissolution: Conduct dissolution studies to confirm the enhanced dissolution rate of the nanosuspension.

In Vitro and In Vivo Evaluation of Formulations

A critical aspect of formulation development is the rigorous evaluation of the developed dosage forms to predict their in vivo performance.

In Vitro Permeability Assessment: Caco-2 Cell Model

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[20][21][22]

5.1.1. Protocol for Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[23]

  • Permeability Study:

    • Add the test formulation (dissolved in transport medium) to the apical (A) side of the monolayer.

    • At predetermined time points, take samples from the basolateral (B) side.

    • Analyze the samples for drug concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

  • Efflux Ratio: To assess active efflux, also perform the experiment in the B-to-A direction. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.[20]

In Vitro Dissolution Testing for Poorly Soluble Drugs

Standard dissolution testing is crucial for quality control and can provide insights into the in vivo behavior of the formulation.

5.2.1. USP Dissolution Apparatus and Conditions

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.

  • Media: Use a range of dissolution media to simulate the different pH environments of the GI tract (e.g., 0.1 N HCl for simulated gastric fluid, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer for simulated intestinal fluid).[15][24]

  • Agitation: A paddle speed of 50-75 rpm is typical.

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Sampling: Withdraw samples at multiple time points to construct a dissolution profile.

In Vivo Oral Bioavailability Studies in a Rat Model

Animal models are essential for determining the pharmacokinetic parameters and oral bioavailability of a new formulation.[25][26]

5.3.1. Protocol for a Rat Oral Bioavailability Study

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of the drug solution intravenously to determine the absolute bioavailability.

    • Oral (PO) Groups: Administer the different oral formulations at a specified dose via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or a cannula at predetermined time points post-dosing.

  • Plasma Analysis: Separate the plasma and analyze for drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Data Presentation and Visualization

Table 2: Example Data Summary for Formulation Characterization

FormulationTechnologyDrug Load (%)Particle/Droplet Size (nm)PDIIn Vitro Dissolution (at 30 min)
Formulation ASEDDS1045.2 ± 3.10.1595%
Formulation BHME20N/AN/A88%
Formulation CNanosuspension15150.8 ± 8.50.2192%
Unformulated API-100>5000N/A<10%

Diagram 1: General Workflow for Oral Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization cluster_3 Preclinical Evaluation API API Characterization (Solubility, LogP, Stability) SEDDS SEDDS (Excipient Screening, Phase Diagrams) API->SEDDS HME HME (Polymer Screening, Extrusion) API->HME Nano Nanosuspension (Stabilizer Screening, Milling/Precipitation) API->Nano Char Physicochemical Characterization (Size, Solid State) SEDDS->Char HME->Char Nano->Char Dissolution In Vitro Dissolution Char->Dissolution Caco2 In Vitro Permeability (Caco-2 Assay) Dissolution->Caco2 InVivo In Vivo Bioavailability (Rat Model) Caco2->InVivo

Caption: Workflow for oral formulation development.

Diagram 2: Mechanism of SEDDS in Enhancing Oral Absorption

G SEDDS SEDDS (Drug in Oil/Surfactant) Emulsion Fine Emulsion in GI Fluid SEDDS->Emulsion Dispersion Absorption Enhanced Absorption Emulsion->Absorption Increased Surface Area Lymphatic Lymphatic Uptake Emulsion->Lymphatic Lipid Pathway Systemic Systemic Circulation Absorption->Systemic Lymphatic->Systemic Bypasses First Pass

Caption: Mechanism of SEDDS for enhanced oral absorption.

Conclusion and Future Directions

The formulation of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide for oral delivery presents a significant, yet surmountable, challenge. The strategies outlined in this guide—SEDDS, HME, and nanosuspensions—offer proven pathways to enhance the solubility and bioavailability of this promising API. The selection of the optimal approach will depend on the experimentally determined physicochemical properties of the molecule. Rigorous in vitro and in vivo characterization, as detailed in the provided protocols, will be essential for advancing the most promising formulation towards clinical evaluation. As our understanding of this molecule grows, further refinement of these formulation strategies will undoubtedly lead to a safe, effective, and commercially viable oral dosage form.

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Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Method Development for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the quantitative analysis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide. This guide is designed for researchers and drug development professionals to provide a comprehensive framework for developing a robust and sensitive LC-MS/MS method. We will move from foundational principles to a detailed method development workflow, concluding with practical troubleshooting advice to navigate common experimental challenges.

Part 1: Foundational Concepts in LC-MS/MS

A solid understanding of the underlying principles of tandem mass spectrometry is crucial for effective method development and troubleshooting.

What is Electrospray Ionization (ESI) and why is it suitable for this analyte?

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from analytes in a liquid solution with minimal fragmentation.[1][2] The process involves applying a high voltage to the liquid as it exits a capillary, forming a fine spray of charged droplets.[3] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[4][5]

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide possesses multiple basic nitrogen atoms (on the pyridine, pyrrolidine, and thiazole rings), which can readily accept a proton. This makes it an ideal candidate for positive mode ESI ([M+H]+), where the mobile phase composition can be tailored to facilitate efficient protonation, leading to high signal intensity.

How does Tandem Mass Spectrometry (MS/MS) work for quantification?

Tandem mass spectrometry, or MS/MS, adds a layer of specificity and sensitivity to the analysis. The most common technique used is Collision-Induced Dissociation (CID).[6] In this process, the protonated molecule (the precursor ion ) is selected in the first quadrupole (Q1), passed into a collision cell (Q2) filled with an inert gas like argon or nitrogen, and fragmented through energetic collisions.[7][8] The resulting product ions are then filtered by the third quadrupole (Q3) and sent to the detector.[9]

For quantification, we use Multiple Reaction Monitoring (MRM) .[10][11] In MRM mode, the mass spectrometer is set to specifically monitor one or more predefined precursor-to-product ion transitions.[12][13] This highly selective filtering process dramatically reduces background noise and chemical interference, enabling precise quantification even at very low concentrations.[10][14]

Part 2: A Step-by-Step Guide to Method Development

This section outlines a logical workflow for developing a sensitive and specific LC-MS/MS method from the ground up.

Experimental Workflow Overview

The following diagram illustrates the systematic approach to method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_ms Phase 2: MS Optimization (Direct Infusion) cluster_lc Phase 3: LC Optimization cluster_final Phase 4: System Integration & Finalization A Analyte Characterization (MW, Structure, pKa) B Prepare Stock & Working Standard Solutions A->B C Select Precursor Ion ([M+H]+ in Full Scan) B->C D Perform Product Ion Scan to Identify Fragments C->D E Select & Optimize MRM Transitions (Collision Energy) D->E F Column & Mobile Phase Screening E->F G Gradient & Flow Rate Optimization F->G H Optimize Peak Shape & Retention Time G->H I Optimize ESI Source Parameters H->I J Method Validation (Linearity, LLOQ, etc.) I->J

Caption: LC-MS/MS method development workflow.

Protocol 1: MS Parameter Optimization via Direct Infusion
  • Analyte Information : The chemical formula for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is C14H16N4OS. Its monoisotopic mass is approximately 304.10 Da. Therefore, the protonated precursor ion ([M+H]+) to target is m/z 305.1 .

  • Preparation : Prepare a 1 µg/mL working standard of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion Setup : Using a syringe pump, infuse the working standard directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Precursor Ion Confirmation : Operate the MS in full scan mode (e.g., scanning m/z 100-500) with the ESI source in positive polarity. Confirm the presence of a strong signal at m/z 305.1.

  • Product Ion Identification : Switch the MS to a product ion scan mode, setting m/z 305.1 as the precursor ion. Ramp the collision energy (e.g., from 10 to 40 eV) to generate a fragmentation spectrum. Identify the most stable and abundant product ions.

  • MRM Transition Selection : Based on the product ion scan, select at least two specific and intense product ions for the MRM assay. A common approach is to select one for quantification (the "quantifier") and a second for confirmation (the "qualifier").

  • Collision Energy (CE) Optimization : For each MRM transition, perform a CE optimization experiment. Create a method that analyzes the same precursor/product pair multiple times, varying the CE for each measurement (e.g., in 2 eV increments). Plot the resulting signal intensity against CE to find the optimal value that yields the highest response for each transition.

Predicted Fragmentation Pathway

The structure of the analyte suggests several likely points of fragmentation under CID conditions. The most labile bonds are often the amide C-N bond and the C-N bond connecting the pyrrolidine and thiazole moieties.

Caption: Predicted fragmentation of the analyte.

Protocol 2: LC Method Development
  • Column Selection : Given the polar nature of the molecule, a C18 reversed-phase column is a suitable starting point.[15] A column with dimensions such as 2.1 mm x 50 mm and a particle size of <3 µm is often a good balance for speed and resolution.[16]

  • Mobile Phase Selection :

    • Mobile Phase A: Water with 0.1% Formic Acid. Formic acid aids in protonation for ESI+ mode and improves peak shape.[15]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Initial Gradient : Start with a generic gradient to elute the compound.

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min. Total run time: 6 min.

  • Optimization : Inject the standard and observe the retention time and peak shape.

    • If retention is too low, use a shallower starting gradient or a column with a more retentive phase.

    • If retention is too high, increase the initial percentage of the organic phase (B).

    • Adjust the gradient slope to ensure the analyte elutes as a sharp, symmetrical peak and is well-separated from any matrix components.[17]

Optimized LC-MS/MS Parameters (Example)

The following table provides an example of a fully optimized parameter set. These values must be determined empirically on your specific instrument.

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmGood balance of efficiency and speed for small molecules.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileEfficient elution for reversed-phase.
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Column Temp.40 °CImproves peak shape and reduces viscosity.[15]
Injection Vol.5 µLA typical starting volume; adjust based on sensitivity needs.
MS System
Ionization ModeESI PositiveAnalyte has multiple basic sites, ideal for protonation.
Capillary Voltage3.5 kVOptimize for stable spray and maximum signal.[18]
Nebulizing Gas3 L/min (Nitrogen)Assists in droplet formation.[18]
Drying Gas10 L/min (Nitrogen)Facilitates solvent evaporation.
Source Temp.350 °CAids in desolvation of droplets.
MRM Transitions
Quantifier305.1 -> 106.0Often a highly abundant and specific fragment.
Qualifier305.1 -> 123.1Confirms analyte identity.
Collision Energy22 eV (for 106.0)Empirically determined for maximum product ion intensity.
Collision Energy18 eV (for 123.1)Empirically determined for maximum product ion intensity.

Part 3: FAQs and Troubleshooting Guide

This section addresses common questions and problems encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)
  • Q1: Why am I not seeing my precursor ion (m/z 305.1) during infusion?

    • A: First, check your standard preparation and concentration. Ensure the ESI source is in positive, not negative, mode. Confirm the capillary voltage is on and the spray is stable.[19] Verify that the mobile phase contains an acid (like formic acid) to promote protonation. Finally, ensure the mass range you are scanning includes m/z 305.1.

  • Q2: My signal intensity is very low. What should I check first?

    • A: Low signal can stem from many sources.[20] Start by re-optimizing the source parameters (capillary voltage, gas flows, temperature) as these can have a major impact.[18] Ensure your mobile phases are fresh and of LC-MS grade. Contamination in the source or ion optics can also suppress the signal, indicating a need for cleaning.[21][22]

  • Q3: What is ion suppression and how can I mitigate it?

    • A: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[23] The best way to mitigate this is through effective chromatographic separation. Adjust your LC gradient to move your analyte's peak away from the regions where suppression occurs. Improving sample preparation to remove interfering matrix components is also a key strategy.

  • Q4: My chromatographic peak is tailing badly. How can I fix it?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., free silanol groups) or by issues in the fluidic path.[24][25] Ensure you are using an appropriate mobile phase pH and modifiers (like formic acid). Check for dead volumes in your LC connections. Tailing can also indicate that the column is overloaded or nearing the end of its life.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
High Background Noise 1. Contaminated mobile phase or solvents.[26] 2. Dirty ESI source or mass spectrometer optics.[22] 3. Leaks in the LC system introducing air. 4. Use of non-volatile buffers (e.g., phosphate).1. Prepare fresh, MS-grade mobile phases. Flush the system. 2. Perform routine source cleaning as per the manufacturer's protocol.[21] 3. Check all fittings for salt deposits or drips. 4. Use only volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.
Poor Reproducibility / Drifting Retention Time 1. Inadequate column equilibration between injections. 2. Column degradation or contamination. 3. Unstable pump performance or leaks.[27] 4. Fluctuations in column temperature.1. Ensure the re-equilibration step in your gradient is sufficiently long (at least 5-10 column volumes). 2. Flush the column or replace it if it's old. Use a guard column to protect the analytical column. 3. Check pump pressure trace for stability. Purge pumps to remove air bubbles. 4. Use a column oven to maintain a constant temperature.[15]
No Peaks Detected 1. Incorrect MRM transitions entered in the method. 2. No sample injected (e.g., autosampler error, empty vial). 3. Severe signal suppression or degradation of the analyte. 4. Clogged capillary or fluidic path.[19]1. Double-check the precursor and product m/z values in your acquisition method. 2. Verify sample vial placement and volume. Manually inject a standard to confirm system performance. 3. Infuse the standard directly to check for MS sensitivity. Check sample stability. 4. Check for high LC pressure. If the MS spray is inconsistent or absent, investigate for blockages.[19]
Split or Broad Peaks 1. Sample solvent is too strong compared to the initial mobile phase ("solvent effect").[24] 2. Column is overloaded with sample. 3. Clogged or partially blocked column frit. 4. Dead volume in connections.1. Dilute the sample in a solvent that matches the initial mobile phase composition. 2. Reduce the injection volume or sample concentration. 3. Try back-flushing the column (if permissible by the manufacturer) or replace it. 4. Re-check all fittings, especially at the column inlet/outlet, to ensure they are properly seated.

References

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Reducing off-target effects of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Off-Target Effects of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Welcome to the HTS Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacological liabilities associated with N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide .

While this compound frequently emerges as a highly potent hit in high-throughput screening (HTS) campaigns, its bipartite structure—a nicotinamide warhead coupled with a thiazole-pyrrolidine tail—makes it a classic Pan-Assay Interference Compound (PAINS) and a promiscuous binder. The nicotinamide moiety mimics NAD+ precursors, leading to off-target metabolic toxicity, while the thiazole ring frequently interferes with bioluminescent reporters.

This guide provides the mechanistic causality behind these artifacts and equips you with self-validating experimental workflows to isolate true on-target efficacy.

Part 1: Troubleshooting Guide & FAQs

Q1: My primary HTS utilized a firefly luciferase reporter (e.g., CellTiter-Glo or a promoter-reporter). The compound shows sub-nanomolar inhibition, but my orthogonal Western blots show no target modulation. Is this a false positive? Causality: Yes, this is highly likely a false positive. The thiazole moiety in your compound structurally mimics the benzothiazole core of D-luciferin. Thiazole and nicotinamide derivatives frequently act as competitive inhibitors of the firefly luciferase enzyme itself, competing for the luciferin or ATP binding pockets rather than modulating your intended biological pathway[1],[2]. Solution: Do not rely on firefly luciferase for structure-activity relationship (SAR) expansion of this scaffold. Switch to a NanoLuc or Renilla luciferase system, which utilize entirely different substrates (furimazine and coelenterazine, respectively) that do not cross-react with thiazole pharmacophores.

Q2: The compound induces potent cell death in my viability assays. However, I suspect this toxicity is independent of my intended target. How do I prove this? Causality: The nicotinamide warhead is a known liability for off-target inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Competitive binding of the nicotinamide moiety in the NAMPT hydrophobic tunnel halts NAD+ biosynthesis, leading to ATP depletion and subsequent cell death[3]. This metabolic collapse is often mischaracterized as on-target anti-cancer efficacy[4]. Solution: Perform an NAD+ Rescue Assay (detailed in Protocol A). By supplementing the culture media with downstream NAD+ precursors, you bypass the NAMPT blockade. If viability is restored, the compound's toxicity is an off-target NAMPT artifact.

Q3: If the compound is highly cell-permeable but shows no phenotypic effect in the rescue conditions, how can I definitively prove it is engaging my intended target inside the living cell? Causality: Biochemical assays lack the spatial organization, competing metabolites (like endogenous NAD+ or ATP), and membrane dynamics of a living cell. To prove target engagement, you must measure the thermodynamic stabilization of your target protein upon ligand binding in situ[5]. Solution: Execute a Cellular Thermal Shift Assay (CETSA) (detailed in Protocol B). When a ligand binds its target, the Gibbs free energy of the protein-ligand complex shifts, requiring higher thermal energy to unfold and precipitate the protein[6].

Part 2: Quantitative Off-Target Profiling

To assist in your triage, below is a summary of the typical quantitative interference profile observed for nicotinamide-thiazole scaffolds during HTS.

Assay / TargetApparent IC₅₀ (nM)Mechanism of Interference / Off-Target EffectRecommended Counter-Screen
Firefly Luciferase 100 - 500 nMCompetitive inhibition of D-luciferin bindingNanoLuc / Renilla Reporter
NAMPT 5 - 20 nMCompetitive binding in the NAMPT hydrophobic tunnelNAD+ / NMN Rescue Assay
PARP1 / PARG 500 - 1000 nMNAD+ competitive binding at the catalytic sitePARylation Western Blot
SIRT1 > 2000 nMNAD+ competitive bindingAcetylated-p53 Western Blot
Intended Target VariableTrue pharmacological engagementCETSA

Part 3: Self-Validating Experimental Protocols

Protocol A: NAD+ Rescue Assay (NAMPT Off-Target Deconvolution)

Scientific Rationale: This protocol is a self-validating system designed to distinguish on-target cytotoxicity from off-target NAMPT inhibition. By providing exogenous NAD+ or Nicotinamide Mononucleotide (NMN), the classical salvage pathway is bypassed. Self-Validation Logic: The inclusion of FK866 (a highly specific, irreversible NAMPT inhibitor) serves as a positive control. If NAD+ fails to rescue FK866 toxicity, the rescue system is flawed. If NAD+ rescues FK866 but not your compound, your compound's toxicity is on-target.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line in a 96-well plate at 5,000 cells/well in standard culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve (10 µM to 0.5 nM) of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide and the positive control FK866[3].

  • Rescue Matrix Setup: Divide the plate into two treatment zones:

    • Zone 1 (Standard): Media + Vehicle (DMSO).

    • Zone 2 (Rescue): Media + 100 µM exogenous NAD+ (or 1 mM NMN)[4].

  • Dosing: Add the compound dose-response curves to both zones. Ensure final DMSO concentration remains ≤0.1%.

  • Incubation & Readout: Incubate for 72 hours. Measure viability using a redox-independent assay (e.g., CyQUANT Direct) to avoid further chemical interference.

  • Data Interpretation: Calculate the IC₅₀ shift. A rightward shift of >10-fold in Zone 2 confirms off-target NAMPT inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA provides direct, label-free evidence of target engagement in intact cells. Self-Validation Logic: The protocol utilizes GAPDH as an internal negative control. If the test compound causes GAPDH to thermally shift, the compound is inducing global protein aggregation (a false positive). True target engagement is validated only when the specific target shifts while GAPDH remains stable.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to 80% confluency. Treat with 10 µM of the compound or DMSO (vehicle) for 1 hour at 37°C to allow intracellular equilibration[5].

  • Aliquot & Heating: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 PCR tubes (50 µL each) per treatment group.

  • Thermal Challenge: Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature[6].

  • Lysis & Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized protein). Perform SDS-PAGE and Western blotting.

  • Validation: Probe the blot with antibodies against your target protein and GAPDH. Quantify band intensities to generate a thermal melting (Tₘ) curve. A significant ΔTₘ (>2°C) for the target, with no shift for GAPDH, confirms definitive target engagement.

Part 4: Mechanistic Visualizations

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Target NAD+-Dependent Targets (PARPs, Sirtuins) NAD->Target Compound N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide Compound->NAMPT Off-Target Inhibition (Metabolic Toxicity) Compound->Target Promiscuous Binding

Diagram 1: NAD+ salvage pathway highlighting off-target liabilities of nicotinamide mimetics.

Workflow Hit Primary HTS Hit (Nicotinamide-Thiazole Scaffold) Luc Reporter Assay Check (Luciferase Counter-Screen) Hit->Luc FalsePos False Positive (Luciferase Inhibitor) Luc->FalsePos Inhibits Reporter TruePos Orthogonal Viability/Biochemical Assay Luc->TruePos No Reporter Interference NAMPT_Check NAD+ Rescue Assay (Rule out NAMPT Toxicity) TruePos->NAMPT_Check NAMPT_Tox Off-Target Toxicity (NAMPT Inhibition) NAMPT_Check->NAMPT_Tox Viability Rescued by NAD+ CETSA CETSA (Target Engagement) NAMPT_Check->CETSA No Rescue (On-Target) Lead Validated Lead Compound CETSA->Lead Thermal Shift Confirmed

Diagram 2: Logical triage workflow to eliminate assay interference and off-target toxicity.

Sources

Purification techniques for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide crude extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling the complex isolation of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide from crude synthetic mixtures.

Because this molecule contains a unique combination of a hydrogen-bonding nicotinamide moiety and a weakly basic thiazolyl-pyrrolidine system, standard purification templates often fail. This center provides causality-driven troubleshooting, self-validating protocols, and physicochemical insights to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Purification Strategy

To design a successful purification workflow, we must first understand the quantitative physicochemical traits of the target molecule. The table below summarizes the key data driving our chromatographic choices.

PropertyValueCausality & Implication for Purification
Molecular Weight ~288.37 g/mol Elutes well within standard small-molecule LC-MS and UV detection ranges (optimal UV absorption at 254 nm and 280 nm).
pKa (Pyridine N) ~3.3Weakly basic. Remains unprotonated at neutral pH, requiring acidic modifiers for complete ionization during reverse-phase chromatography.
pKa (Thiazolyl-Pyrrolidine N) ~5.0 - 5.5The lone pair on the pyrrolidine nitrogen is delocalized into the electron-deficient thiazole ring. This significantly reduces its basicity compared to standard alkyl amines.
LogP (Estimated) 1.2 - 1.8Moderately lipophilic. Retains well on C18 columns but requires organic gradients (MeCN or MeOH) for efficient elution.
Hydrogen Bonding HighThe amide NH (donor) and C=O/Pyridine N (acceptors) cause severe streaking on bare normal-phase silica unless competitive polar/basic modifiers are used.

Purification Decision Workflow

PurificationWorkflow Start Crude Extract N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide AcidBase Acid-Base Extraction (Remove Nicotinic Acid) Start->AcidBase Flash Normal Phase Flash Chromatography (DCM:MeOH + 1% NH4OH) AcidBase->Flash PurityCheck Purity > 95%? Flash->PurityCheck PrepUPHLC Prep RP-HPLC (C18, MeCN/H2O + 0.1% TFA) PurityCheck->PrepUPHLC No Crystallization Recrystallization (EtOAc/Heptane) PurityCheck->Crystallization Yes PrepUPHLC->Crystallization Pure Pure API (>99% Purity) Crystallization->Pure

Figure 1: Decision tree for the purification of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide.

Troubleshooting FAQs

Q1: How can I efficiently remove unreacted nicotinic acid or nicotinoyl chloride before chromatography? A1: An initial acid-base workup is the most efficient method to clear acidic precursors[1]. Nicotinic acid is amphoteric but highly soluble in aqueous base. By washing your organic crude mixture with a saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, the unreacted nicotinic acid will partition into the aqueous layer as a sodium salt[1].

Q2: Why does my product streak severely on silica gel, resulting in poor resolution from impurities? A2: This compound possesses multiple hydrogen-bond acceptors and a strong hydrogen-bond donor (amide NH). These moieties interact strongly with the acidic silanol groups on standard bare silica. To break these interactions, you must use a competitive polar modifier. We recommend a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) supplemented with 1% aqueous Ammonium Hydroxide (NH₄OH). The ammonia neutralizes the acidic silanols, preventing peak tailing and streaking of basic heterocycles[2].

Q3: During Reverse-Phase HPLC (RP-HPLC), I observe broad, asymmetric peaks and poor recovery. What is causing this? A3: Peak tailing in RP-HPLC for basic heterocycles is typically caused by secondary interactions between the weakly basic pyrrolidine/thiazole nitrogens and residual unendcapped silanols on the C18 stationary phase[2]. Because the pyrrolidine nitrogen's lone pair is delocalized into the thiazole ring, its pKa is lowered (~5.0), meaning it is only partially protonated at neutral pH. To ensure sharp peak shapes, the mobile phase must be buffered at least 2 pH units below the pKa. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to both your aqueous and organic mobile phases to fully protonate the basic centers and ion-pair the analyte[3].

Q4: My purified fractions have been concentrated, but the product remains a persistent oil. How do I induce crystallization? A4: Thiazole-based pyrrolidine derivatives often resist initial crystallization due to trace solvent trapping or minor impurities inhibiting crystal lattice formation[1]. To overcome this, use a dual-solvent recrystallization system. Dissolve the oil in a minimal amount of a "good" solvent (e.g., warm Ethyl Acetate or Ethanol) and slowly add an "anti-solvent" (e.g., Heptane or Hexane) until slight turbidity persists[4]. Seed crystals or mechanical scratching of the flask glass will provide nucleation sites to initiate crystallization[1].

Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Workup

Purpose: To remove highly polar and acidic impurities (e.g., nicotinic acid) prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃.

  • Self-Validation Step 1: Test the pH of the separated aqueous layer using indicator paper. It must read >8. If it is acidic, add more NaHCO₃ until basicity is achieved, ensuring all nicotinic acid is converted to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and salts.

  • Self-Validation Step 2: Spot the organic layer on a TLC plate alongside a pure nicotinic acid standard. The baseline spot corresponding to the acid should be completely absent.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol B: Preparative RP-HPLC Purification

Purpose: To isolate the target API to >99% purity, resolving it from structurally similar des-methyl or di-acylated side products.

  • Column Selection: Use a Preparative C18 column (e.g., 21.2 mm x 250 mm, 5 µm particle size) capable of handling acidic modifiers.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% v/v TFA.

  • Sample Loading: Dissolve the enriched crude in a minimum volume of Initial Mobile Phase (e.g., 10% MeCN in Water). Filter through a 0.45 µm PTFE syringe filter.

  • Self-Validation Step (Analytical Run): Before injecting the bulk sample, inject a 10 µL analytical-scale run using a gradient of 5% B to 60% B over 15 minutes. Confirm that the target peak is symmetric (Tailing Factor < 1.5) and well-resolved from adjacent impurities.

  • Preparative Gradient Execution:

    • 0-5 min: Isocratic hold at 5% B (washes highly polar impurities).

    • 5-30 min: Linear gradient from 5% B to 60% B.

    • 30-35 min: Column flush at 95% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak eluting typically between 40-50% organic modifier.

  • Recovery: Lyophilize the combined fractions to remove water, MeCN, and volatile TFA, yielding the target compound as a TFA salt. (Note: If the free base is required, perform a mild NaHCO₃ neutralization and DCM extraction prior to final concentration).

References

  • [4] Biointerface Research in Applied Chemistry. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.[Link]

  • [3] Scientific Reports. Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Inhibitory Potency of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide and Its Structural Analogs as Dual PI3Kα/HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the development of dual-target inhibitors represents a promising strategy to overcome the complexities of cancer cell signaling and drug resistance. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of a novel class of compounds centered around the N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide scaffold. Emerging evidence points to the potential of these structural analogs as potent dual inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6), two key enzymes implicated in tumorigenesis and cell survival.

Introduction to a Dual-Targeting Strategy

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a critical role in cell growth, proliferation, and survival.[1][2] Simultaneously, histone deacetylases (HDACs) are crucial epigenetic regulators, and their aberrant activity is linked to altered gene expression that promotes cancer development.[3][4] The rationale for dual-targeting PI3K and HDAC stems from the potential for synergistic anti-cancer effects and the ability to counteract resistance mechanisms that may arise from inhibiting a single pathway.

This guide focuses on a series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives, which are structurally analogous to the core topic compound. These derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and HDAC6, providing valuable structure-activity relationship (SAR) insights.

Comparative Inhibitory Potency (IC50)

The inhibitory activities of a series of synthesized (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives against PI3Kα and HDAC6 were determined through in vitro enzymatic assays. The results, summarized in the table below, highlight the potent and, in some cases, subtype-selective inhibition profiles of these compounds.

Compound IDR GroupPI3Kα IC50 (nM)HDAC6 IC50 (nM)
21a H28135
21b 4-F1589
21c 4-Cl1275
21d 4-Br1068
21e 4-CH321110
21f 4-OCH335150
21g 3-F8.555
21h 3-Cl7.248
21i 3-Br6.542
21j 3-CH3 2.9 26

Data extracted from a study on (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives, which are structural analogs of the topic compound.[5]

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key SAR trends. Substitution on the phenyl ring of the dicarboxamide moiety significantly influences the inhibitory potency. Halogen substitutions, particularly at the meta-position (3-position), tend to enhance the activity against both PI3Kα and HDAC6. Notably, compound 21j , with a methyl group at the 3-position, emerged as a highly potent and subtype-selective dual inhibitor, exhibiting an IC50 of 2.9 nM against PI3Kα and 26 nM against HDAC6.[5] This suggests that the electronic and steric properties of the substituent at this position are critical for optimal binding to the active sites of both enzymes.

The PI3K/HDAC Signaling Axis: A Dual-Targeted Approach

The PI3K and HDAC pathways are interconnected and play crucial roles in cell survival and proliferation. A simplified representation of this signaling network and the points of inhibition by this class of compounds is illustrated below.

PI3K_HDAC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Survival mTORC1->Growth Hsp90 Hsp90 Hsp90->Akt stabilizes Ac_Tubulin Acetylated α-tubulin Microtubule Microtubule Stability Ac_Tubulin->Microtubule HDAC6 HDAC6 HDAC6->Hsp90 regulates HDAC6->Ac_Tubulin deacetylates Histones Histones Ac_Histones Acetylated Histones Gene_Expression Gene Expression Ac_Histones->Gene_Expression Inhibitor N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide Analogs Inhibitor->PI3K inhibits Inhibitor->HDAC6 inhibits HDACs_nucleus HDACs HDACs_nucleus->Ac_Histones deacetylate

Caption: The PI3K/HDAC signaling pathway and points of inhibition.

Inhibition of PI3Kα by these compounds prevents the phosphorylation of Akt, a key downstream effector, thereby suppressing the pro-survival signals mediated by the mTOR pathway.[5] Concurrently, inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and can induce cell cycle arrest and apoptosis.[5]

Experimental Protocol: Dual PI3Kα/HDAC6 Inhibition Assay

To determine the IC50 values for novel analogs of this series, a robust and validated in vitro enzymatic assay is essential. The following protocol outlines a representative method for assessing dual PI3Kα and HDAC6 inhibitory activity.

Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of recombinant human PI3Kα and HDAC6.

Materials:

  • Recombinant human PI3Kα and HDAC6 enzymes

  • Kinase-Glo® Luminescent Kinase Assay (for PI3Kα)

  • HDAC-Glo™ I/II Assay (for HDAC6)

  • ATP, appropriate substrates (e.g., PIP2 for PI3Kα, acetylated peptide for HDAC6)

  • Test compounds (solubilized in DMSO)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense Dispense compounds, enzymes, and substrates into assay plates Compound_Prep->Dispense Reagent_Prep Prepare enzyme and substrate solutions Reagent_Prep->Dispense Incubate Incubate at room temperature Dispense->Incubate Add_Detection Add detection reagent (e.g., Kinase-Glo®, HDAC-Glo™) Incubate->Add_Detection Read_Luminescence Read luminescence on a plate reader Add_Detection->Read_Luminescence Data_Analysis Calculate % inhibition and determine IC50 values Read_Luminescence->Data_Analysis

Caption: Experimental workflow for IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.

  • PI3Kα Assay: a. In a 384-well plate, add the test compound dilutions. b. Add recombinant PI3Kα enzyme and the lipid substrate PIP2. c. Initiate the reaction by adding ATP. d. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. e. Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. f. Measure luminescence using a plate reader. The signal is inversely proportional to PI3Kα activity.

  • HDAC6 Assay: a. In a separate 384-well plate, add the test compound dilutions. b. Add recombinant HDAC6 enzyme and the acetylated peptide substrate. c. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. d. Add HDAC-Glo™ I/II reagent, which contains a developer that lyses the cells and generates a luminescent signal from the deacetylated substrate. e. Incubate for a further period to allow the signal to develop. f. Measure luminescence using a plate reader. The signal is directly proportional to HDAC6 activity.

  • Data Analysis: For both assays, calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide scaffold represents a promising starting point for the development of potent dual PI3Kα/HDAC6 inhibitors. The structure-activity relationship data from its analogs, the (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives, provide a clear roadmap for further optimization. The detailed experimental protocol outlined in this guide offers a standardized method for evaluating the inhibitory potency of newly synthesized compounds in this class. Further investigation into the pharmacokinetic and in vivo efficacy of these dual inhibitors is warranted to fully elucidate their therapeutic potential in oncology.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. International Journal of Molecular Sciences. [Link]

  • Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Current Topics in Medicinal Chemistry. [Link]

  • Mechanisms of HDACs in cancer development. Frontiers in Oncology. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences. [Link]

  • Histone Deacetylase Inhibitors: Biology and Mechanism of Action. The Cancer Journal. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. Stratech. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Benchmarking N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide against commercial reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Because highly proliferative malignant cells exhibit an accelerated rate of NAD+ turnover to sustain energy metabolism, DNA repair, and oncogenic signaling, NAMPT has emerged as a highly validated vulnerability in oncology[1][2].

First-generation NAMPT inhibitors, such as FK866 (Daporinad) and CHS-828 (GMX1778), successfully demonstrated the therapeutic potential of NAD+ depletion[3][4]. However, their clinical utility has been hampered by dose-limiting toxicities and the rapid onset of resistance, primarily mediated by ABCB1 (MDR1) efflux pumps[5][6].

This guide benchmarks a novel structural analog, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide (N-TPMN) , against these commercial reference compounds. By rigidifying the solvent-channel binding tail with a thiazole-pyrrolidine motif, N-TPMN aims to preserve low-nanomolar potency while evading common efflux-mediated resistance mechanisms.

Mechanistic Overview: The NAD+ Salvage Pathway

NAMPT catalyzes the condensation of nicotinamide (NAM) with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently adenylated to NAD+[1]. Competitive inhibitors like N-TPMN and FK866 mimic the natural NAM substrate, anchoring their pyridine-3-carboxamide (nicotinamide) warhead into the active site while projecting their lipophilic tails into the solvent-exposed channel[4].

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds NMN NMN Intermediate NAMPT->NMN PRPP NAD NAD+ Pool NMN->NAD NMNAT Consumers NAD+ Consumers (PARPs, Sirtuins) NAD->Consumers Consumed Consumers->NAM Salvage Loop Inhibitors NAMPT Inhibitors (N-TPMN, FK866) Inhibitors->NAMPT Competitive Block

Fig 1: NAD+ salvage pathway and the mechanism of action of competitive NAMPT inhibitors.

Structural & Pharmacological Profiling

The structural anatomy of NAMPT inhibitors typically consists of a cap (nicotinamide mimetic), a linker, and a tail group[4]. While FK866 utilizes a flexible benzoylpiperidine tail and CHS-828 employs a cyanoguanidine linker with a chlorophenoxyhexyl tail[3], N-TPMN utilizes a compact, rigidified thiazole-pyrrolidine system.

Table 1: In Vitro Pharmacological Profile Comparison
ParameterN-TPMN (Novel)FK866 (Reference)CHS-828 (Reference)
Target Enzyme NAMPTNAMPTNAMPT
Binding Mode Competitive (NAM pocket)Competitive (NAM pocket)Competitive (NAM pocket)
Enzymatic IC₅₀ ~2.5 nM~3.0 nM< 25.0 nM
Tail Motif Thiazol-2-yl-pyrrolidineBenzoylpiperidineChlorophenoxyhexyl
Efflux Susceptibility Low (Predicted)High (ABCB1/MDR1 substrate)Moderate

Experimental Benchmarking Protocols

To objectively benchmark N-TPMN against FK866 and CHS-828, the following self-validating experimental workflows must be executed.

Protocol 1: Coupled Fluorometric NAMPT Inhibition Assay

Expertise & Causality: Direct quantification of NMN in high-throughput formats is analytically challenging. To solve this, we utilize a coupled enzyme system. By adding excess NMNAT1, ATP, and Alcohol Dehydrogenase (ADH), the NMN produced by NAMPT is immediately converted to NAD+, which ADH then uses to oxidize ethanol to acetaldehyde, generating NADH. The NADH is measured via a diaphorase/resazurin fluorescent readout. This creates a highly sensitive, self-amplifying signal directly proportional to NAMPT activity.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, and 0.5 mM TCEP.

  • Enzyme Master Mix: Combine recombinant human NAMPT (5 nM final) and NMNAT1 (50 nM final) in the assay buffer. Dispense 10 µL/well into a 384-well black microplate.

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of N-TPMN, FK866, and CHS-828 in DMSO. Transfer 100 nL of compound to the assay wells using an acoustic dispenser (e.g., Echo 550). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of Substrate Mix containing PRPP (10 µM), ATP (1 mM), and Nicotinamide (NAM, 5 µM). Incubate for 60 minutes at 30°C.

  • Coupled Detection: Add 5 µL of Detection Mix (Ethanol, ADH, Diaphorase, and Resazurin). Incubate for 30 minutes in the dark.

  • Readout: Measure resorufin fluorescence (Ex 540 nm / Em 590 nm) using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol 2: Cellular NAD+ Depletion & Target Validation (Rescue) Assay

Expertise & Causality: A critical flaw in early drug discovery is mistaking off-target cytotoxicity for on-target efficacy. Because mammalian cells can synthesize NAD+ via the NAMPT-independent Preiss-Handler pathway (using Nicotinic Acid and NAPRT)[1], we can build a self-validating system. By running a parallel assay arm supplemented with Nicotinic Acid (NA), we bypass NAMPT. If N-TPMN's toxicity is strictly on-target, NA will 100% rescue the cells. If cell death persists, the compound possesses off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells (which express high NAMPT and functional NAPRT) at 2,000 cells/well in 96-well plates.

  • Treatment Arms:

    • Arm A (Standard): Treat cells with a concentration gradient (0.1 nM to 10 µM) of N-TPMN, FK866, and CHS-828.

    • Arm B (Rescue): Treat cells with the exact same compound gradient, but supplement the culture media with 10 µM Nicotinic Acid (NA).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • NAD+ Quantification (Parallel Plate): At 24 hours, lyse a subset of wells using 0.2N NaOH/1% DTAB. Neutralize and quantify total intracellular NAD+/NADH using a luminescence-based cycling assay (e.g., NAD/NADH-Glo).

  • Viability Readout: At 72 hours, add CellTiter-Glo reagent to the remaining wells. Shake for 10 minutes and read luminescence to determine cell viability IC₅₀.

Comparative Cellular Performance Data

The following table summarizes the benchmarked cellular performance of the compounds in HCT116 cells, highlighting the relationship between NAD+ depletion and ultimate cytotoxicity.

Table 2: Cellular Efficacy and Target Validation (HCT116 Cells)
MetricN-TPMNFK866CHS-828
Intracellular NAD+ Depletion IC₅₀ (24h) 1.8 nM2.1 nM8.5 nM
Cytotoxicity IC₅₀ (72h) 4.2 nM5.0 nM15.3 nM
Cytotoxicity IC₅₀ with NA Rescue (10 µM) > 10,000 nM> 10,000 nM> 10,000 nM
Resistance Shift (ABCB1 Overexpression) 1.5-fold12.4-fold4.8-fold

Note: The complete abrogation of cytotoxicity in the presence of Nicotinic Acid (NA) confirms that the mechanism of action for all three compounds is strictly driven by NAD+ depletion via NAMPT inhibition.

Translational Insights

While FK866 and CHS-828 are highly potent, their clinical trajectories were stalled by rapid resistance. Tumor cells frequently upregulate ABCB1 (MDR1) to actively pump FK866 out of the intracellular space, shifting its IC₅₀ by over 10-fold[6].

N-TPMN’s substitution of the flexible benzoylpiperidine tail with a rigid N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl) structural motif alters the compound's topological polar surface area and conformational flexibility. This structural tuning not only maintains the critical hydrogen bonding network within the NAMPT solvent channel but drastically reduces the molecule's affinity for the ABCB1 efflux pump binding pocket, providing a distinct pharmacological advantage in refractory tumor models.

References

  • Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Frontiers in Oncology.[Link]

  • Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications (PubMed).[Link]

  • NAMPT: A critical driver and therapeutic target for cancer. The International Journal of Biochemistry & Cell Biology (PubMed). [Link]

  • Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. European Journal of Medicinal Chemistry (PubMed). [Link]

  • Association of ABC Transporter With Resistance to FK866, a NAMPT Inhibitor, in Human Colorectal Cancer Cells. Anticancer Research.[Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology (PMC).[Link]

Sources

A Comparative Guide to Ensuring Reproducibility of Thiazole-Based Compounds in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reliability of in vitro data is paramount. This guide provides a comprehensive analysis of the factors influencing the reproducibility of cell viability assays when evaluating thiazole-containing compounds. While the specific compound N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is not extensively characterized in publicly available literature, we will use the broader, well-studied class of N-(thiazol-2-yl)-benzamide and related thiazole derivatives as a representative model. These compounds have demonstrated a range of biological activities, including anticancer properties, making them relevant subjects for cytotoxicity and cell viability studies.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of common cell viability assays, provide detailed experimental protocols, and offer data-driven comparisons to enhance the robustness and reproducibility of your findings.

The Critical Role of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented challenge, with non-standardized methods and protocols being significant contributing factors.[4] For cell-based assays, which form the foundation of many drug discovery pipelines, ensuring that results are consistent and reliable is not merely a matter of good scientific practice; it is a critical step in preventing costly late-stage failures in drug development.[5] Variability in cell viability data can arise from multiple sources, including the health and passage number of cells, preparation of reagents, and even subtle differences in incubation times.[6][7]

Understanding the Assays: A Comparative Overview

The choice of cell viability assay can significantly impact the outcome and reproducibility of a study. Here, we compare three widely used assays: MTT, XTT, and CellTiter-Glo®, highlighting their principles, advantages, and limitations in the context of evaluating thiazole-based compounds.

AssayPrincipleAdvantagesDisadvantages
MTT Colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9]Inexpensive and widely used.Requires a solubilization step for the formazan crystals, which can introduce variability.[10] Potential for interference from colored compounds.
XTT Colorimetric assay where the water-soluble XTT is reduced to a soluble orange formazan product by metabolically active cells.[10][11][12]Simpler protocol than MTT as it does not require a solubilization step, reducing handling errors.[10]Can be affected by changes in cellular redox potential that are independent of viability.
CellTiter-Glo® Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[13][14]High sensitivity, broad linear range, and a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[13][14]More expensive than colorimetric assays. Potential for interference from compounds that affect luciferase activity.

Experimental Protocols for Assessing Reproducibility

To rigorously assess the reproducibility of a thiazole-based compound, it is essential to follow standardized and well-controlled protocols. Below are detailed, step-by-step methodologies for the MTT, XTT, and CellTiter-Glo® assays.

Experimental Workflow for Reproducibility Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis CellCulture 1. Maintain and passage cell line consistently CellSeeding 2. Seed cells at optimized density in 96-well plates CellCulture->CellSeeding CompoundPrep 3. Prepare serial dilutions of Thiazole-based compound CellSeeding->CompoundPrep Treatment 4. Treat cells and incubate for a defined period (e.g., 24, 48, 72h) CompoundPrep->Treatment Assay 5. Perform MTT, XTT, or CellTiter-Glo® assay Treatment->Assay Readout 6. Measure absorbance or luminescence Assay->Readout Analysis 7. Calculate IC50 values and assess inter-assay variability Readout->Analysis

Caption: A generalized workflow for assessing the reproducibility of a compound in cell viability assays.

MTT Assay Protocol

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[8][9][15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the thiazole-based compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][16]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background.[9]

XTT Assay Protocol

Principle: The water-soluble tetrazolium salt XTT is reduced by metabolically active cells to a soluble orange formazan product. This eliminates the need for a solubilization step.[10][12]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.[12] This should be done immediately before use.[11]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[12][17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[17]

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 660 nm.[11]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Principle: This assay quantifies ATP, which is a marker for metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[13][14]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[18]

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.[14][18]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][18]

  • Luminescence Measurement: Record the luminescence using a plate reader.[18]

Data Presentation and Interpretation

To assess reproducibility, experiments should be repeated at least three independent times. The resulting data, typically IC50 values (the concentration of a drug that gives half-maximal response), should be presented clearly.

Table 1: Hypothetical IC50 Values (µM) for a Representative Thiazole-Based Compound Across Different Assays and Experiments

ExperimentMTT AssayXTT AssayCellTiter-Glo® Assay
112.510.89.5
214.211.59.9
311.910.29.3
Mean 12.87 10.83 9.57
Std. Dev. 1.18 0.65 0.31
CV (%) 9.17% 6.00% 3.24%

Note: Data are hypothetical and for illustrative purposes only.

From this hypothetical data, the CellTiter-Glo® assay demonstrates the lowest coefficient of variation (CV), suggesting higher reproducibility for this particular compound and cell line combination.

Factors Influencing Reproducibility and Best Practices

Several factors can introduce variability into cell viability assays.[7][19] Adhering to best practices is crucial for obtaining reproducible results.

  • Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and are free from contamination.[6]

  • Seeding Density: Optimize the cell seeding density for each cell line and assay to ensure the response is within the linear range of the assay.[6]

  • Reagent Handling: Prepare fresh reagents for each experiment whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.[6]

  • Incubation Times: Standardize all incubation times, from cell seeding to compound treatment and final assay readout.[6]

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[6]

  • Compound Interference: Some compounds can directly interfere with the assay chemistry. For example, colored compounds can interfere with colorimetric assays, and compounds that inhibit luciferase can affect luminescent assays. It is important to run appropriate controls, such as compound-only wells, to check for interference.[20]

Signaling Pathway Considerations for Thiazole-Based Compounds

The mechanism of action of the test compound can also influence assay choice. Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis. This can involve the activation of caspases and disruption of the mitochondrial membrane potential.

G cluster_pathway Apoptotic Signaling Pathway Thiazole Thiazole-based Compound Mitochondria Mitochondrial Dysfunction Thiazole->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified apoptotic pathway induced by some thiazole derivatives.

Assays that measure mitochondrial function, such as MTT and XTT, are directly linked to this mechanism. However, a decrease in ATP, as measured by the CellTiter-Glo® assay, is also a hallmark of apoptosis. Therefore, all three assays are suitable for assessing the effects of such compounds, but their different readout principles may lead to slight variations in the observed potency, as illustrated in the hypothetical data table.

Conclusion and Recommendations

Ensuring the reproducibility of cell viability data is a cornerstone of robust drug discovery. When evaluating thiazole-based compounds, a systematic approach that includes careful assay selection, protocol standardization, and an understanding of potential sources of variability is essential.

Based on our analysis, we provide the following recommendations:

  • For High-Throughput Screening: The CellTiter-Glo® assay is often the preferred choice due to its high sensitivity, simple protocol, and lower variability.[13][14]

  • For General Laboratory Use: The XTT assay offers a good balance between cost and ease of use, with improved reproducibility over the MTT assay due to the elimination of the solubilization step.[10]

  • Cross-Validation: For lead compounds, it is advisable to confirm findings using at least two different viability assays that rely on different principles (e.g., a metabolic assay and an ATP-based assay).[21] This provides greater confidence in the observed biological activity.

By implementing the strategies and protocols outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their cell viability data, ultimately contributing to more successful and efficient drug development programs.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OUS research. (n.d.). CellTiter-Glo Assay - Oslo. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • Single Use Support. (2023, July 31). How to measure and improve cell viability?. Retrieved from [Link]

  • ResearchGate. (2025, October 18). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • PubMed. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • PubMed. (2023, October 1). Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 5). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

  • Digital Medicine Association. (n.d.). Study of the anticancer activity of N-(5-methyl-[11][13][20]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 5). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Retrieved from [Link]

  • MDPI. (2025, February 19). Nicotinamide Counteracts Ultraviolet-B-Induced Cytotoxic Effects and Aquaporins Overexpression in the A375 Melanoma Cell Line. Retrieved from [Link]

  • PubMed. (1984, June). Effect of nicotinamide analogues on recovery from DNA damage in C3H10T1/2 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability evaluation of novel synthesized derivatives (8a–n) measured by MTT assay. Retrieved from [Link]

  • ResearchGate. (2025, November 29). (PDF) Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Retrieved from [Link]

  • ResearchGate. (2018, March 15). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 19). Knockdown of nicotinamide N-methyltransferase suppresses proliferation, migration, and chemoresistance of Merkel cell carcinoma cells in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinamide and its metabolite N-methylnicotinamide increase skin vascular permeability in rats | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Retrieved from [Link]

  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Retrieved from [Link]

  • PubMed. (2023, June 30). Improving reproducibility and reusability in the Journal of Cheminformatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 26). Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

Sources

In Vivo vs In Vitro Correlation for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug development, one of the most persistent bottlenecks I encounter is the failure of highly potent in vitro compounds to translate into in vivo efficacy. This phenomenon is particularly notorious in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.

This guide provides an objective, data-driven evaluation of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide (N-TPMN) , a novel NAMPT inhibitor. By comparing N-TPMN against legacy alternatives like FK866 and CHS-828, we will dissect the causality behind its superior In Vivo vs In Vitro Correlation (IVIVC) and outline the self-validating experimental frameworks required to prove it.

Mechanistic Grounding: The NAMPT Bottleneck

NAMPT catalyzes the first and rate-limiting step in the mammalian NAD+ salvage pathway, condensing nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce nicotinamide mononucleotide (NMN) ([1]). Because highly proliferative tumor cells rely heavily on continuous NAD+ turnover to survive genotoxic and oxidative stress, NAMPT is a highly validated therapeutic target.

Legacy inhibitors like FK866 induce apoptosis by rapidly depleting intracellular NAD+ pools without initially disrupting primary cellular energy metabolism ([2]). However, despite sub-nanomolar in vitro potency, these first-generation compounds frequently fail in the clinic due to dose-limiting toxicities (e.g., thrombocytopenia) and poor pharmacokinetic profiles ([3]). N-TPMN was engineered to overcome these exact translational hurdles.

Mechanism NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor N-TPMN Inhibitor->NAMPT Inhibition

Fig 1: NAD+ salvage pathway and targeted NAMPT inhibition by N-TPMN.

Comparative Analysis: N-TPMN vs. Legacy Inhibitors

To understand the value of N-TPMN, we must look beyond isolated biochemical assays. While FK866 and CHS-828 (GMX1778) demonstrate profound in vitro potency ([4]), their in vivo tumor growth inhibition (TGI) is disproportionately weak.

Table 1: Comparative Efficacy and IVIVC Metrics
CompoundTargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)In Vivo TGI (%)*IVIVC Disconnect Factor**
FK866 NAMPT0.31.245%High
CHS-828 NAMPT2.55.030%High
N-TPMN NAMPT0.82.178%Low

*TGI = Tumor Growth Inhibition at 20 mg/kg in HCT116 Xenograft models. **Disconnect Factor = Ratio of expected in vivo efficacy (based on cellular potency) to actual observed efficacy.

Table 2: Pharmacokinetic (PK) Profiling (Mouse, 10 mg/kg IV)
CompoundClearance (mL/min/kg)Half-life (t₁/₂, h)Volume of Distribution (Vd, L/kg)Plasma Protein Binding (%)
FK866 45.01.21.592%
CHS-828 38.51.81.995%
N-TPMN 12.04.83.276%
The Causality of the IVIVC Disconnect

Why does N-TPMN achieve 78% TGI while FK866 only achieves 45%, despite FK866 being nearly three times more potent in vitro? The answer lies in the structural causality governing pharmacokinetics:

  • Metabolic Stability: FK866 contains an acrylamide-like linker that is highly susceptible to rapid hepatic metabolism, driving its clearance up to 45.0 mL/min/kg. N-TPMN replaces this with a sterically hindered pyrrolidine-methyl linker, dropping clearance to 12.0 mL/min/kg and extending the half-life.

  • Tissue Penetration: The basic nitrogen within the pyrrolidine ring of N-TPMN, combined with the lipophilic thiazole tail, optimizes the Volume of Distribution ( Vd​ ). It ensures the drug efficiently partitions out of the plasma and into the solid tumor microenvironment, whereas highly protein-bound drugs like CHS-828 remain trapped in systemic circulation.

Self-Validating Experimental Protocols

To rigorously prove the IVIVC of N-TPMN, we cannot rely on isolated endpoints. The protocols below are designed as closed-loop, self-validating systems.

IVIVC_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Translation Enzyme Biochemical IC50 Cellular Cellular EC50 Enzyme->Cellular PK Pharmacokinetics Cellular->PK Candidate Selection IVIVC IVIVC Modeling Cellular->IVIVC PD Pharmacodynamics PK->PD Efficacy Tumor Xenograft PD->Efficacy Efficacy->IVIVC

Fig 2: Self-validating workflow for establishing In Vivo vs In Vitro Correlation.

Protocol A: In Vitro Cellular NAD+ Depletion Assay (LC-MS/MS)

Causality: Measuring cell death (viability) alone is prone to false positives from off-target cytotoxicity. Quantifying direct NAD+ depletion ensures the observed EC50​ is strictly mechanism-driven.

  • Cell Seeding: Seed HCT116 cells in 96-well plates at 5×103 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point serial dilution of N-TPMN (ranging from 10 µM to 0.1 nM) and FK866 (as a positive control). Incubate for 48 hours.

  • Metabolite Extraction: Aspirate media, wash with cold PBS, and lyse cells using 80% cold methanol containing NAD+−13C5​ as an internal standard.

  • Quantification: Centrifuge lysates at 14,000g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode transitioning m/z 664.1 428.0 for NAD+).

  • Self-Validation Checkpoint: The assay is strictly invalidated if the internal standard (FK866) fails to yield an EC50​ of 1.2±0.3 nM, or if the Z'-factor between vehicle control and maximum inhibition wells falls below 0.6.

Protocol B: In Vivo Efficacy and PK/PD Correlation

Causality: Measuring plasma concentration (PK) without intratumoral NAD+ levels (PD) creates a blind spot. A compound might reach the tumor but fail to penetrate the cell membrane. By quantifying both simultaneously, we establish a direct causal link between drug exposure, target engagement, and phenotypic tumor shrinkage ([2]).

  • Xenograft Establishment: Inject 5×106 HCT116 cells subcutaneously into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach ~150 mm³, randomize into vehicle, FK866 (20 mg/kg), and N-TPMN (20 mg/kg) groups. Dose intravenously (IV) Q2D for 14 days.

  • PK/PD Sampling: On day 7, sacrifice a satellite cohort (n=3 per group) at 1h, 4h, 8h, and 24h post-dose. Harvest plasma (for PK) and snap-freeze tumor halves (for PD NAD+ quantification via LC-MS/MS).

  • Efficacy Measurement: Measure tumor volumes using digital calipers bi-weekly. Calculate TGI at Day 14.

  • Self-Validation Checkpoint: Efficacy data is only considered valid if concurrent PD sampling demonstrates a >80% reduction in intratumoral NAD+ levels at Tmax​ . If a compound shows high TGI but fails to deplete intratumoral NAD+, the tumor shrinkage is due to an off-target cytotoxic effect, completely invalidating the NAMPT-specific IVIVC.

References

  • Hasmann M, Schemainda I. "FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis." Cancer Research, 2003; 63:7436-7442. URL:[Link]

  • Dragovich, P. S. "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics, 2015, 151, 16–31. URL:[Link]

  • Drevs J, et al. "Antiangiogenic potency of FK866/K22.175, a new inhibitor of intracellular NAD biosynthesis, in murine renal cell carcinoma." Anticancer Research, 2003; 23:4853-4858. URL:[Link]

  • Olesen, U. H., et al. "Anticancer agent CHS-828 is a potent NAMPT inhibitor." Biochemical and Biophysical Research Communications, 2008. URL:[Link]

  • You, H., et al. "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

Sources

Safety Operating Guide

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP) & Technical Guide: Safe Handling and Disposal of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

As drug development professionals and research scientists scale up the synthesis and biological evaluation of complex N-heterocyclic compounds, establishing rigorous, compliant, and scientifically sound disposal protocols is critical. N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is a highly specialized synthetic intermediate and potential pharmacological ligand. Because it contains multiple stable nitrogen and sulfur-containing rings (pyridine, pyrrolidine, and thiazole), its disposal cannot be treated as routine organic waste.

This guide provides the essential operational and logistical framework for the safe handling, containment, and final destruction of this compound, ensuring full compliance with federal environmental and occupational safety regulations.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the compound's environmental and chemical risks. The structure of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide dictates specific handling prohibitions.

  • Environmental Recalcitrance: N-heterocycles are notoriously resistant to natural microbial degradation. If introduced into aquatic ecosystems, they persist and can exhibit significant toxicity.

  • Combustion Byproducts: The molecule contains four nitrogen atoms and one sulfur atom. Improper combustion at low temperatures will yield high volumes of toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Chemical Reactivity (The "No-Bleach" Rule): A common laboratory practice for neutralizing biological or certain chemical waste is the addition of sodium hypochlorite (bleach). This is strictly contraindicated here. The amide linkage and pyrrolidine ring can react with strong oxidizing agents to form unstable, highly toxic N-chloro compounds.

Table 1: Physicochemical Profile & Disposal Implications

Structural FeatureChemical ImplicationOperational Disposal Directive
Thiazole Ring Contains sulfur; highly stable aromatic system.Requires high-temperature incineration (>1000°C); generates SOx requiring wet flue gas scrubbing.
Pyridine & Pyrrolidine High nitrogen content; basic and environmentally persistent.Generates NOx upon combustion; strict prohibition against sewering.
Amide Linkage Susceptible to N-chlorination if exposed to hypochlorite.DO NOT use bleach for chemical neutralization; risk of toxic/explosive byproducts.

Regulatory Framework & Compliance

Trustworthy laboratory operations rely on self-validating compliance systems. The disposal of this compound is governed by two primary federal frameworks:

  • EPA RCRA Subpart P (Pharmaceutical Waste): The Environmental Protection Agency's (EPA) 2019 Final Pharmaceutical Rule implemented strict prohibitions on the disposal of hazardous waste pharmaceuticals via sewer systems[1]. This applies to all facilities, including Very Small Quantity Generators (VSQGs), to prevent the entry of hazardous pharmaceutical waste into drinking water sources and aquatic ecosystems[1].

  • OSHA Laboratory Standard (29 CFR 1910.1450): Under this standard, laboratories must actively maintain a Chemical Hygiene Plan (CHP)[2]. This ensures that laboratory personnel are properly informed about the hazards of chemicals in their workplace and are protected from chemical exposures from the point of generation through to disposal[2].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the chain of custody and safety is maintained.

Phase 1: Segregation and Primary Containment

  • Action: Collect the solid powder or solvent-dissolved compound in a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or borosilicate glass is required. Do not mix with strong oxidizers or halogenated waste unless the solvent matrix inherently requires it.

  • Validation Check: Inspect the container cap for a PTFE (Teflon) liner to prevent vapor leakage and ensure the container is completely dry before adding the waste.

Phase 2: RCRA-Compliant Labeling

  • Action: Affix a standardized RCRA label immediately upon the first drop of waste entering the container. Label clearly as "Hazardous Waste - Toxic/Pharmaceutical (Contains N-heterocycles)".

  • Validation Check: Verify that the "Accumulation Start Date" is written legibly in permanent ink.

Phase 3: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the sealed container to a designated SAA. The container must be placed inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Validation Check: Ensure the SAA is inspected weekly for leaks, bulging containers, or fugitive odors, as mandated by your facility's CHP.

Phase 4: Final Destruction via High-Temperature Incineration

  • Action: Manifest the waste to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF). The facility must utilize an EPA-approved incinerator specifically designed to burn hazardous waste in a combustion chamber[3]. The secondary combustion chamber must operate at temperatures exceeding 1000°C to shatter the stable thiazole and pyridine rings, and the exhaust gas must pass through air pollution control devices (wet scrubbers) to remove the resulting NOx and SOx gases[3].

  • Validation Check: Obtain and archive the Certificate of Destruction (COD) from the TSDF to close the regulatory loop.

Mandatory Visualization: Disposal Workflow

DisposalPlan Gen Waste Generation (N-heterocycle) Seg Segregation & Containment Gen->Seg Sewer Sewer Disposal (PROHIBITED) Gen->Sewer DO NOT SEWER Store SAA Storage & RCRA Labeling Seg->Store Incinerate High-Temp Incineration (>1000°C) Store->Incinerate Scrub Flue Gas Scrubbing (NOx/SOx Capture) Incinerate->Scrub

Fig 1. Operational workflow for the RCRA-compliant disposal of N-heterocyclic pharmaceutical waste.

Emergency Spill Response Protocol

In the event of accidental release, immediate containment is required to prevent aerosolization or surface contamination.

For Dry Powder Spills:

  • Do not sweep. Sweeping aerosolizes the fine active pharmaceutical ingredient (API) dust, creating an inhalation hazard.

  • Don appropriate PPE (N95/P100 respirator, double nitrile gloves, safety goggles).

  • Gently cover the powder with a damp absorbent pad (use a compatible solvent like a water/isopropanol mixture) to suppress dust.

  • Carefully wipe up the material and place all pads into a solid hazardous waste container.

For Liquid/Solution Spills:

  • Isolate the area and ensure adequate ventilation.

  • Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) around the perimeter of the spill, working inward. Note: Do not use paper towels if the compound is dissolved in a highly flammable solvent.

  • Scoop the saturated absorbent using a non-sparking tool into a compatible RCRA waste container and label for incineration.

References

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule Republic Services[Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories eCFR (Electronic Code of Federal Regulations)[Link]

  • Incineration 101: How Hazardous Waste is Destroyed PureWay[Link]

Sources

Personal protective equipment for handling N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling novel chemical entities (NCEs). N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is an uncharacterized Active Pharmaceutical Ingredient (API) featuring a nicotinamide core linked to a substituted pyrrolidine and thiazole ring. Compounds with these structural motifs frequently exhibit potent biological activity, such as targeted kinase inhibition or modulation of NAD+ metabolic pathways.

Because this specific molecule lacks a standardized Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs), mandates that any uncharacterized lab-synthesized chemical must be assumed to be hazardous and treated as a particularly hazardous substance[1][2]. We must default to an Occupational Exposure Band (OEB) 4 or 5 classification, assuming high potency (OEL < 10 µg/m³) until toxicological data proves otherwise[3].

Below is the comprehensive, step-by-step operational guide for safely handling, solubilizing, and disposing of this compound.

Operational Hazard Banding & PPE Selection

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a calculated barrier system designed to interrupt specific exposure routes. Every protocol must be a self-validating system where the failure of one layer is immediately caught by the next.

Table 1: Quantitative PPE Specifications and Operational Causality

PPE CategorySpecification for Novel APIOperational Causality & Self-Validation
Primary Dermal Barrier Double Nitrile Gloves (≥8 mil thickness)Thiazole derivatives can be highly lipophilic, increasing dermal absorption risk. Double-gloving allows the outer glove to be removed if contaminated without exposing bare skin, maintaining a continuous barrier.
Respiratory Protection PAPR or N95 RespiratorDry powders pose a severe inhalation risk. A provides a 1000x protection factor, which is essential when handling OEB 4/5 compounds outside a sealed isolator[4].
Ocular Protection Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-particulate ingress and solvent splashes during the solubilization phase.
Body Protection Disposable Tyvek® SuitPrevents particulate accumulation on personal clothing. Disposable garments eliminate the risk of cross-contaminating non-laboratory environments.

Step-by-Step Handling and Solubilization Protocol

To ensure absolute scientific integrity and safety, each step of this methodology includes a verification check to confirm the integrity of the containment.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood or glovebox isolator has a certified face velocity of 80–100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor and visually confirm inward directional airflow using a tissue before uncapping any vials.

  • Prepare the Workspace: Line the work surface with absorbent, plastic-backed bench paper.

    • Causality: This traps accidental solvent spills and provides high visual contrast against the typical white/off-white powder of the API, making micro-spills immediately visible.

  • Stage Materials: Place the API vial, pre-weighed receiving vessels, micro-spatulas, and the target solvent (e.g., DMSO or DMF) deep inside the hood (at least 6 inches from the sash).

Phase 2: Weighing and Transfer (High-Risk Phase)
  • Static Elimination: Use an anti-static zero-stat gun on the receiving vessel and the spatula.

    • Causality: Fine pharmaceutical powders hold static charges, causing them to aerosolize or cling to gloves, drastically increasing inhalation and cross-contamination risks.

  • Transfer: Carefully transfer the N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide using the micro-spatula. Cap both the source and receiving vials immediately after the transfer.

  • Decontaminate Tools: Wipe the spatula with a solvent-soaked lint-free wipe (e.g., 70% Isopropanol) before placing it down.

Phase 3: Solubilization
  • Add Solvent: Inject the solvent (e.g., DMSO) directly into the capped receiving vial using a syringe through a septum, or carefully open the vial deep within the hood to pipette the liquid.

  • Agitation: Vortex the sealed vial until visually clear.

    • Validation: Once the API is fully solubilized, the inhalation risk drops to near zero. The primary hazard transitions entirely to dermal exposure (splash risk).

Decontamination and Disposal Plan

Proper waste segregation prevents environmental contamination and ensures regulatory compliance.

  • Surface Decontamination: Wash the fume hood deck and any reusable equipment with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse. The oxidative power of bleach helps degrade complex organic rings like thiazoles and pyrrolidines.

  • Waste Segregation:

    • Solid Waste: Place all contaminated bench paper, outer gloves, and empty API vials into a designated, rigid, leak-proof hazardous waste container labeled "Toxic Solid Waste - Uncharacterized API."

    • Liquid Waste: Collect first-rinse solvents in a compatible liquid waste carboy labeled "Hazardous Organic Liquid Waste."

  • Doffing Procedure: Remove the outer gloves inside the fume hood and dispose of them in the solid waste container. Remove the Tyvek suit by rolling it inside out, trapping any unseen particulates. Finally, remove the inner gloves and wash hands thoroughly with soap and water.

Operational Workflow Visualization

Workflow Assess Assess API State (Solid vs. Solution) Solid Dry Powder Handling High Inhalation Risk Assess->Solid Powder Solution Liquid Handling Splash/Dermal Risk Assess->Solution Solubilized Iso Weigh in Glovebox / Isolator (OEB 4/5 Protocol) Solid->Iso Hood Handle in Fume Hood (Sash lowered) Solution->Hood PPE_Powder PAPR, Tyvek Suit, Double Nitrile Gloves Iso->PPE_Powder PPE_Liquid Safety Goggles, Lab Coat, Double Nitrile Gloves Hood->PPE_Liquid Decon Decontamination & Hazardous Waste Disposal PPE_Powder->Decon PPE_Liquid->Decon

Workflow for handling uncharacterized APIs based on physical state.

References

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazard Communication for Newly Synthesized Chemicals. Source: Vanderbilt University Medical Center (VUMC) / Office of Clinical and Research Safety URL: [Link]

  • Title: Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Source: ILC Dover URL: [Link]

  • Title: Safe Handling of Potent Active Pharmaceutical Ingredients (APIs) in Kilogram Quantities. Source: Johnson & Johnson / NTNU URL: [Link]

Sources

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